Home > Products > Screening Compounds P93802 > 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide
1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide -

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide

Catalog Number: EVT-11137980
CAS Number:
Molecular Formula: C18H21N7O
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine moiety, specifically a 9H-purine, which is linked to a piperidine ring through an ethyl chain substituted with a pyridine group. The unique structure of this compound suggests potential biological activity, particularly in pharmacology.

Source

The compound is synthesized through various chemical reactions involving piperidine and purine derivatives, as detailed in patent literature and scientific analyses. It has been studied for its potential therapeutic applications, particularly in treating proliferative diseases and as inhibitors of certain enzymes involved in cellular processes .

Classification

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide can be classified under:

  • Chemical Class: Purine derivatives
  • Functional Group: Amide
  • Structural Features: Contains piperidine and pyridine rings
Synthesis Analysis

Methods

The synthesis of 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide typically involves:

  1. Formation of the Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or via other methods such as the reaction of piperine with nitric acid .
  2. Coupling Reactions: The purine moiety is introduced through coupling reactions with appropriate reagents that facilitate the formation of the amide bond.
  3. Final Modifications: Additional steps may include purification and characterization using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Specific catalysts may also be employed to enhance reaction efficiency.

Molecular Structure Analysis

Data

  • Molecular Formula: C18H21N5O
  • Molecular Weight: Approximately 339.4 g/mol
  • Key Functional Groups: Amide, pyridine, piperidine
Chemical Reactions Analysis

Reactions

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide can participate in various chemical reactions:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  2. Substitution Reactions: The pyridine nitrogen can undergo electrophilic substitutions, allowing for further derivatization.
  3. Reductive Reactions: Reduction of specific functional groups may also be possible, depending on the substituents present.

Technical Details

These reactions are typically performed under controlled laboratory conditions using appropriate solvents and reagents to ensure selectivity and yield.

Mechanism of Action

Process

The mechanism of action for 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide primarily involves its interaction with specific biological targets:

  1. Enzyme Inhibition: This compound has been identified as an inhibitor of certain kinases, which play crucial roles in signal transduction pathways within cells.
  2. Binding Affinity: The structural features allow for strong binding to target proteins, potentially leading to alterations in cellular activities such as proliferation and apoptosis.

Data

Studies indicate that compounds with similar structures exhibit competitive inhibition against ATP-binding sites in kinases, which could be relevant for therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide exhibits:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  2. Reactivity: Can react with nucleophiles due to the presence of the carbonyl group in the amide.
Applications

Scientific Uses

The potential applications of 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide include:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting proliferative diseases.
  2. Biochemical Research: Used in studies investigating kinase inhibition and signal transduction pathways.
  3. Therapeutic Agents: Potential use as an anticancer agent due to its inhibitory effects on cellular proliferation pathways.

This compound represents a significant area of interest within medicinal chemistry, offering pathways for innovative therapeutic strategies against various diseases.

Introduction to the Purine-Piperidine Chemotype in Targeted Therapy

The structural hybridization of purine and piperidine scaffolds represents a frontier in rational drug design, particularly for modulating challenging therapeutic targets. "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide" exemplifies this chemotype, integrating three key pharmacophores: a purine nucleobase for ATP-competitive binding, a piperidine carboxamide linker for conformational control, and a pyridylethyl group for auxiliary interactions. This section explores the evolutionary trajectory, privileged architectures, and therapeutic significance of such hybrid molecules.

Structural Evolution of Purine-Based Biologically Active Compounds

Purines constitute fundamental building blocks in nucleic acids and cellular energy metabolism, making synthetic purine analogs ideal for intercepting pathological signaling pathways. Early purine-based therapeutics like mercaptopurine (antileukemic) and allopurinol (antigout) established the paradigm of nucleobase modification for biological activity [6]. Modern medicinal chemistry exploits the purine scaffold’s versatility through strategic substitutions at N-1, C-2, N-7, C-8, and N-9 positions, enabling tailored interactions with diverse binding pockets [6] .

Significant milestones in purine-based drug development include:

  • Kinase inhibition optimization: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides evolved from early benzylpiperidine purine analogs to achieve oral bioavailability while retaining protein kinase B (PKB/Akt) inhibition (IC₅₀ = 6–35 nM) [2].
  • Receptor modulation: Clinical cannabinoid receptor 1 (CB1) antagonists like CP-945,598 incorporate 8-chloro-9-(4-chlorophenyl)purine cores linked to ethylaminopiperidine carboxamides, demonstrating nanomolar receptor affinity [5] [8].
  • Oncogenic target engagement: Novel purine-pyrimidine hybrids (e.g., PU1-1) selectively inhibit KRAS G12D–dependent cancer cell growth by disrupting effector protein interactions .

Table 1: Structural Evolution of Purine-Based Therapeutics

GenerationRepresentative CompoundKey Structural FeaturesPrimary Target
FirstMercaptopurineC-6 thiol substitutionDNA synthesis
SecondNelarabineArabinosyl C-2' hydroxylTdT inhibition
ModernCCT1289304-Benzylpiperidine-4-aminePKBβ (IC₅₀ = 6 nM)
Hybrid1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamidePurine C-6 piperidine + carboxamide linkerKinases/GPCRs

Piperidine Carboxamides as Privileged Scaffolds in Medicinal Chemistry

Piperidine carboxamides confer three-dimensional structural diversity and amide-directed hydrogen bonding critical for target engagement. The carboxamide group (–CONH–) serves as:

  • A conformational lock via intramolecular H-bonding with proximal amines (observed in X-ray studies of otenabant analogs) [8].
  • A polarity modulator balancing lipophilicity and aqueous solubility (cLogP reduction of 0.5–1.5 units versus alkyl analogs) [10].
  • A versatile synthetic handle for N-functionalization with aryl, heteroaryl, or alkyl groups [7].

In "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide", the piperidine carboxamide bridges the purine and pyridine domains, enabling optimal vector alignment for bifunctional binding. This architecture mirrors advanced CB1 antagonists where piperidine carboxamides appended with fluorobenzyl groups (e.g., EVT-2927303) achieve peripheral selectivity via increased topological polar surface area (TPSA > 80 Ų) and molecular weight (>400 Da) [7] [8]. Similarly, purine-piperidine carboxamides demonstrate enhanced metabolic stability over amine precursors in liver microsome assays (e.g., 4-fold lower clearance in dogs) [5].

Significance of Hybrid Architectures in Kinase and GPCR Modulation

The tripartite structure of "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide" enables simultaneous engagement of orthosteric and allosteric sites in both kinase and GPCR targets:

Kinase inhibition:

  • The purine core competes with ATP in catalytic pockets, while the piperidine carboxamide extends toward hydrophobic selectivity pockets. For example, 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides occupy the ribose-binding region of PKB, leveraging the carboxamide’s H-bonding to confer >150-fold selectivity over PKA [2].
  • Hybridization enhances kinome selectivity: Functionalization at piperidine N-1 (purine) and C-4 (carboxamide) enables combinatorial targeting of gatekeeper residues. In KRAS G12D inhibitors, pyrimidine-piperidine-carboxamides disrupt SOS-RAS interactions, suppressing downstream ERK phosphorylation .

GPCR modulation:

  • In CB1 receptors, purine-piperidine carboxamides like otenabant adopt folded conformations where the purine stacks with Phe170/Trp279 and the carboxamide tethers to Lys192. The pyridylethyl group in the query compound may similarly engage extracellular loop residues [8].
  • Hybridization enables peripheral restriction: Analogous compounds with pyridyl appendages exhibit low MDCK-mdr1 A→B permeability (<0.2%), predicting minimal brain penetration (e.g., compound 11: 0.1% permeability) [8].

Table 2: Hybrid Purine-Piperidine Carboxamides in Target Modulation

Biological TargetCompound Structure FeaturesPotency/SelectivityDesign Rationale
PKB/Akt kinase1-(Pyrrolo[2,3-d]pyrimidinyl)-4-carboxamideIC₅₀ = 7–35 nM; >150× vs PKACarboxamide occupies P-loop pocket
CB1 receptorPurine-6-(4-aminopiperidine)-carboxamideKe = 0.2–1.4 nM; >1000× vs CB2Intramolecular H-bond reduces polarity
KRAS G12DPurine-pyrimidine-piperidine hybridIC₅₀ = 3–19 µM in mutantsDisrupts switch II domain
Targeted Hybrid1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamideKinase IC₅₀ < 100 nM (predicted)Pyridine vector for allosteric pocket access

The strategic incorporation of a pyridin-4-ylethyl group in "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide" potentially enables salt bridge formation with aspartate/glutamate residues in kinase hinge regions or GPCR allosteric sites. This exemplifies next-generation hybrid design where each domain addresses distinct pharmacophoric requirements: purine for core binding, piperidine for conformational stability, and pyridine for auxiliary interactions—collectively advancing the purine-piperidine chemotype toward precision therapeutics [6] [8] .

Properties

Product Name

1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide

IUPAC Name

1-(7H-purin-6-yl)-N-(2-pyridin-4-ylethyl)piperidine-4-carboxamide

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H21N7O/c26-18(20-8-3-13-1-6-19-7-2-13)14-4-9-25(10-5-14)17-15-16(22-11-21-15)23-12-24-17/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,20,26)(H,21,22,23,24)

InChI Key

DTPXNDMRGFGIBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=NC=C2)C3=NC=NC4=C3NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.